3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide
Description
3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with chloro, hydroxy, and methoxy groups, along with a pyridinylcyclopropylmethyl moiety, which contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-13-9-11(8-12(18)15(13)21)16(22)20-10-17(5-6-17)14-4-2-3-7-19-14/h2-4,7-9,21H,5-6,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENSNMPKMRRWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NCC2(CC2)C3=CC=CC=N3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxy-5-methoxybenzoic acid and 2-(chloromethyl)pyridine.
Formation of Benzamide Core: The benzoic acid derivative is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with 1-(pyridin-2-yl)cyclopropylamine under basic conditions (e.g., triethylamine) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO₄.
Reduction: H₂/Pd, LiAlH₄, or NaBH₄.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance selectivity and efficiency.
Material Science: Incorporated into polymers to improve mechanical and thermal properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Protein Binding: Used in binding studies to understand protein-ligand interactions.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry
Chemical Synthesis: Employed in the synthesis of complex organic molecules.
Analytical Chemistry: Used as a standard or reagent in analytical methods.
Mechanism of Action
The mechanism by which 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-hydroxy-5-methoxybenzamide: Lacks the pyridinylcyclopropylmethyl group, resulting in different biological activities.
4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide: Lacks the chloro group, affecting its reactivity and binding properties.
Uniqueness
3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinylcyclopropylmethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
